1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane
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Overview
Description
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane is a chlorinated organic compound with the molecular formula C8H14Cl4 It is characterized by the presence of two dichloromethyl groups attached to a dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane typically involves the chlorination of 2,3-dimethylbutane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,4-positions and the formation of dichloromethyl groups at the 2,3-positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorine and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing chlorine atoms.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1,4-dihydroxy-2,3-bis(hydroxymethyl)-2,3-dimethylbutane.
Oxidation: Formation of 1,4-dichloro-2,3-dimethylbutane-2,3-dione.
Reduction: Formation of 2,3-dimethylbutane.
Scientific Research Applications
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which enhance its electrophilic nature.
Comparison with Similar Compounds
1,4-Dichlorobutane: Similar in structure but lacks the dichloromethyl groups.
2,3-Dichloro-2,3-dimethylbutane: Similar in structure but lacks the 1,4-dichloromethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)-2,3-dimethylbutane: Similar in structure but with bromine atoms instead of chlorine.
Properties
CAS No. |
64833-29-0 |
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Molecular Formula |
C8H14Cl4 |
Molecular Weight |
252.0 g/mol |
IUPAC Name |
1,4-dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane |
InChI |
InChI=1S/C8H14Cl4/c1-7(3-9,4-10)8(2,5-11)6-12/h3-6H2,1-2H3 |
InChI Key |
QQYMMCWOHSZSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CCl)C(C)(CCl)CCl |
Origin of Product |
United States |
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